molecular formula C11H7F2NO4 B6312673 2-(2,6-Difluorophenyl)-5-methoxy-1,3-oxazole-4-carboxylic acid CAS No. 1357624-98-6

2-(2,6-Difluorophenyl)-5-methoxy-1,3-oxazole-4-carboxylic acid

Cat. No.: B6312673
CAS No.: 1357624-98-6
M. Wt: 255.17 g/mol
InChI Key: KIWVZHFEXMNFRH-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-5-methoxy-1,3-oxazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of a difluorophenyl group, a methoxy group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Difluorophenyl)-5-methoxy-1,3-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring through cyclization reactions. One common method includes the reaction of 2,6-difluorobenzoyl chloride with methoxyamine hydrochloride to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydride to yield the desired oxazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Difluorophenyl)-5-methoxy-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various nucleophiles into the aromatic ring.

Scientific Research Applications

2-(2,6-Difluorophenyl)-5-methoxy-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-5-methoxy-1,3-oxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The presence of the difluorophenyl group can enhance binding affinity and specificity, while the oxazole ring may contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

  • 2-(2,6-Difluorophenyl)-1,3-oxazole-4-carboxylic acid
  • 2-(2,6-Difluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid

Comparison: Compared to similar compounds, 2-(2,6-Difluorophenyl)-5-methoxy-1,3-oxazole-4-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with biological targets, potentially leading to improved efficacy in certain applications.

Properties

IUPAC Name

2-(2,6-difluorophenyl)-5-methoxy-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO4/c1-17-11-8(10(15)16)14-9(18-11)7-5(12)3-2-4-6(7)13/h2-4H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWVZHFEXMNFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(O1)C2=C(C=CC=C2F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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